molecular formula C19H20N2O4 B14139062 1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone CAS No. 1160271-51-1

1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B14139062
CAS No.: 1160271-51-1
M. Wt: 340.4 g/mol
InChI Key: WZGUFBCOIOCQTM-UHFFFAOYSA-N
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Description

1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring substituted with dimethoxyphenyl and hydroxyphenyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 3-hydroxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

CAS No.

1160271-51-1

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1-[5-(2,5-dimethoxyphenyl)-3-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C19H20N2O4/c1-12(22)21-18(13-5-4-6-14(23)9-13)11-17(20-21)16-10-15(24-2)7-8-19(16)25-3/h4-10,18,23H,11H2,1-3H3

InChI Key

WZGUFBCOIOCQTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C=CC(=C2)OC)OC)C3=CC(=CC=C3)O

Origin of Product

United States

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